(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
Übersicht
Beschreibung
“(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 g/mol . The compound is also known by other names such as PF-04859989 and CHEMBL2047851 .
Molecular Structure Analysis
The compound has a complex structure that includes a tetrahydroquinoline ring. The IUPAC name of the compound is “(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one” which provides some insight into its structure . The compound has a chiral center at the 3-position, as indicated by the (3S) prefix in its name .Physical And Chemical Properties Analysis
The compound has several notable physical and chemical properties. It has a molecular weight of 178.19 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound’s exact mass is 178.074227566 g/mol and its monoisotopic mass is also 178.074227566 g/mol . The compound has a topological polar surface area of 66.6 Ų .Wissenschaftliche Forschungsanwendungen
Neurological Disorders
PF-04859989: is a brain-penetrable irreversible inhibitor of kynurenine amino transferase II (KAT II) . KAT II is responsible for most of the brain synthesis of kynurenic acid, which has been implicated in several psychiatric and neurological disorders, including schizophrenia and bipolar disorder . By inhibiting KAT II, PF-04859989 could potentially improve cognitive function and serve as a therapeutic agent for these conditions.
Cognitive Function Enhancement
The compound has shown promise in preventing ketamine-induced disruption of performance in memory tasks in both rodents and nonhuman primates . This suggests that PF-04859989 could be used to enhance cognitive functions, particularly in conditions where cognitive impairment is a symptom.
Cancer Research
PF-04859989 has been found to inhibit glutamate oxaloacetate transaminase 1 (GOT1) with an IC50 of 8 µM . GOT1 is involved in the metabolism of cancer cells, and its inhibition by PF-04859989 could impair the growth of certain cancer cells, such as those in pancreatic cancer .
Auditory Gating
In vivo studies have shown that PF-04859989 can prevent ketamine- or amphetamine-induced disruption of auditory gating in rats . This application could be significant in the study of sensory processing disorders and in the development of treatments for such conditions.
Spatial Memory
The compound has been effective in preventing ketamine-induced deficits in spatial memory in non-human primates . This points to its potential use in research into memory disorders and in the creation of drugs to treat such disorders.
Psychiatric Disorder Treatment
Due to its role in modulating kynurenic acid levels in the brain, PF-04859989 could be used in the treatment of psychiatric disorders where these levels are disrupted, such as in schizophrenia .
Metabolic Studies
The inhibition of GOT1 by PF-04859989 also suggests a role in metabolic studies, particularly in understanding the metabolic pathways of cancer cells and how they can be targeted for treatment .
Safety and Hazards
Wirkmechanismus
Target of Action
PF-04859989 primarily targets Kynurenine Aminotransferase II (KAT II) . KAT II is an enzyme responsible for most of the brain synthesis of kynurenic acid . This enzyme plays a crucial role in the kynurenine pathway, a major route of tryptophan metabolism .
Mode of Action
PF-04859989 acts as an irreversible inhibitor of KAT II . It binds to KAT II and inhibits its activity, thereby reducing the production of kynurenic acid in the brain . The IC50 values of PF-04859989 for human KAT II (hKAT II) and rat KAT II (rKAT II) are 23 nM and 263 nM, respectively . It is selective for KAT II over human KAT I, KAT III, and KAT IV .
Biochemical Pathways
The primary biochemical pathway affected by PF-04859989 is the kynurenine pathway . By inhibiting KAT II, PF-04859989 reduces the conversion of kynurenine to kynurenic acid, a crucial metabolite in the human brain . This modulation of the kynurenine pathway can impact several central nervous system (CNS) diseases .
Result of Action
The inhibition of KAT II by PF-04859989 leads to a decrease in the synthesis of kynurenic acid in the brain . Kynurenic acid has been implicated in several psychiatric and neurological disorders, including schizophrenia and bipolar disorder, and is thought to impair cognitive function . Therefore, the action of PF-04859989 could potentially have therapeutic effects in these conditions.
Eigenschaften
IUPAC Name |
(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-4,7,13H,5,10H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTRYTZFJVVZAF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | |
CAS RN |
34783-48-7 | |
Record name | (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.